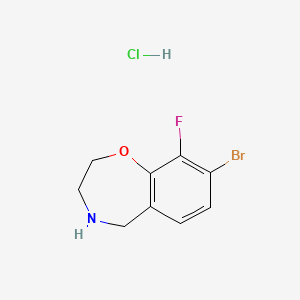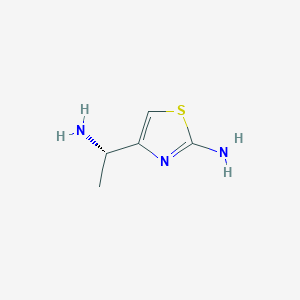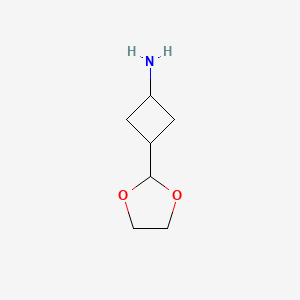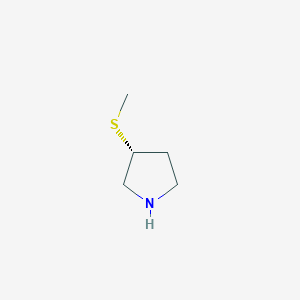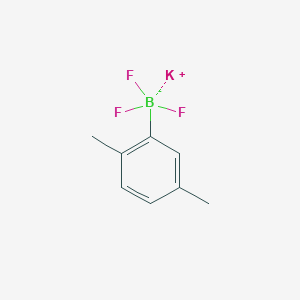![molecular formula C11H13BrN4O2 B13508046 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development. The presence of the bromine atom and the Boc (tert-butoxycarbonyl) protecting group in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine-2,3-diamine.
Cyclization: The diamine undergoes cyclization with a suitable aldehyde, such as benzaldehyde, to form the imidazo[4,5-b]pyridine core.
Protection: The resulting compound is then protected with a Boc group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving phase transfer catalysis and solid-liquid extraction techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: The major products are the substituted imidazo[4,5-b]pyridines.
Deprotection: The major product is the free amine derivative of the imidazo[4,5-b]pyridine.
Scientific Research Applications
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies exploring its antimicrobial and antiproliferative activities.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules that can modulate biological pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor of certain biological receptors, such as angiotensin II and thromboxane A2 receptors . These interactions can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol
Uniqueness
6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine is unique due to the presence of the Boc protecting group, which enhances its stability and makes it a versatile intermediate for further functionalization. This feature distinguishes it from other similar compounds that lack such protection.
Properties
Molecular Formula |
C11H13BrN4O2 |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)16-9-14-7-4-6(12)5-13-8(7)15-9/h4-5H,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
GBTABBMWTFEYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(N1)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



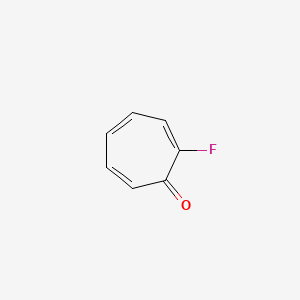
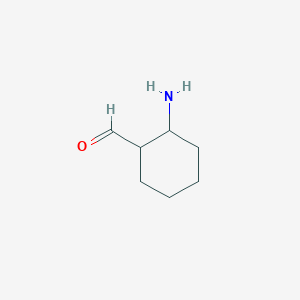
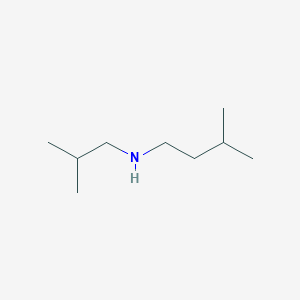


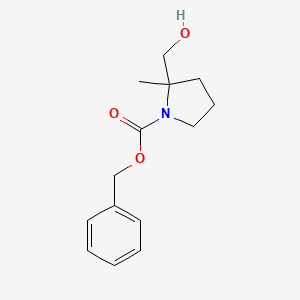
![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
